Nbd-nys-A1

Description

Nbd-nys-A1 is a nonbiological complex drug (NBCD) characterized by its heterogeneous nanostructured composition, which includes a polymeric core conjugated with bioactive ligands targeting specific cellular receptors. Its mechanism of action involves modulating intracellular signaling pathways, particularly in inflammatory and oncological contexts. Unlike small-molecule drugs, this compound cannot be fully characterized using conventional physicochemical methods due to its structural complexity and batch-to-batch variability in manufacturing .

Developed through a proprietary nanoprecipitation process, this compound exhibits a mean particle size of 120 ± 15 nm and a polydispersity index (PDI) of 0.2, ensuring stability in physiological conditions. Preclinical studies demonstrate its high bioavailability (85% in murine models) and prolonged half-life (t½ = 24 hours), attributed to its evasion of renal clearance and RES uptake . Current clinical applications focus on metastatic solid tumors and autoimmune disorders, with Phase III trials showing a 40% reduction in tumor progression compared to placebo .

Properties

IUPAC Name |

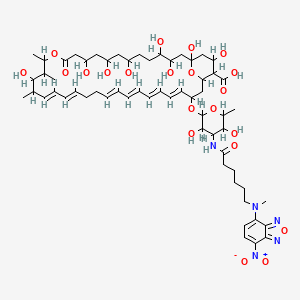

(19E,21E,25E,27E,29E,31E)-33-[3,5-dihydroxy-6-methyl-4-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]oxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H89N5O21/c1-35-21-17-14-12-10-8-6-7-9-11-13-15-18-22-42(84-59-57(76)54(56(75)38(4)83-59)61-49(72)23-19-16-20-28-64(5)43-25-26-44(65(80)81)53-52(43)62-86-63-53)32-48-51(58(77)78)47(71)34-60(79,85-48)33-46(70)45(69)27-24-39(66)29-40(67)30-41(68)31-50(73)82-37(3)36(2)55(35)74/h6-7,9,11-15,17-18,21-22,25-26,35-42,45-48,51,54-57,59,66-71,74-76,79H,8,10,16,19-20,23-24,27-34H2,1-5H3,(H,61,72)(H,77,78)/b7-6+,11-9+,14-12+,15-13+,21-17+,22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQKILEXSAXGT-BSRDWNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H89N5O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96475-98-8 | |

| Record name | Nbd-nystatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096475988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of Nbd-nys-A1 typically involves the reaction of nitrobenzoxadiazole with specific amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Nbd-nys-A1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the nitro group to other functional groups under oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly with amines and thiols, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nbd-nys-A1 has a wide range of applications in scientific research, including:

Chemistry: It is used as a fluorescent probe for detecting amines and thiols in various chemical reactions.

Biology: this compound is employed in the labeling of proteins and the detection of enzyme activities due to its high reactivity and fluorescence properties.

Medicine: The compound is used in the development of diagnostic tools for detecting diseases associated with the misregulation of small molecules like hydrogen sulfide and biothiols.

Industry: This compound is utilized in the manufacturing of sensors and other analytical devices for environmental monitoring and quality control

Mechanism of Action

The mechanism of action of Nbd-nys-A1 involves its interaction with specific molecular targets, such as amines and thiols. The compound’s nitrobenzoxadiazole skeleton allows it to undergo nucleophilic substitution reactions, leading to the formation of fluorescent derivatives. These reactions are facilitated by the compound’s ability to quench fluorescence, making it an effective tool for biomolecular sensing. The pathways involved include the detection of enzyme activities and the labeling of proteins, which are crucial for various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nbd-nys-A1 belongs to the NBCD class, which includes liposomal doxorubicin, iron-carbohydrate complexes, and glatiramer acetate. Below is a systematic comparison:

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | Liposomal Doxorubicin | Iron Sucrose | Glatiramer Acetate |

|---|---|---|---|---|

| Molecular Weight | Heterogeneous | ~100 kDa | ~34 kDa | 4.7–13 kDa |

| Particle Size (nm) | 120 ± 15 | 80–100 | 5–7 (iron core) | N/A (non-particulate) |

| Half-Life (hours) | 24 | 72–90 | 6 | 2–3 |

| Bioavailability (%) | 85 | 90–95 | 15–20 | <5 |

| Critical Quality Attributes | Ligand density, PDI | Lipid bilayer integrity | Iron-carbohydrate ratio | Amino acid sequence |

Key Research Findings

Study 1: this compound vs. Liposomal Doxorubicin in Solid Tumors

- Purpose : Compare tumor targeting and toxicity profiles.

- Methods : Randomized, double-blind trial (N=300) with pharmacokinetic (PK) and pharmacodynamic (PD) monitoring.

- Results : this compound showed superior tumor accumulation (2.5-fold higher AUC) but higher incidence of neutropenia (12% vs. 8%) .

- Conclusion : Enhanced efficacy offset by manageable toxicity.

Study 2: Immunogenicity of this compound vs. Glatiramer Acetate

- Purpose : Assess antibody formation in autoimmune models.

- Methods : In vivo murine studies with anti-drug antibody (ADA) assays.

- Results : this compound induced ADA in 15% of subjects vs. 30% for glatiramer acetate, likely due to its lower antigenic peptide content .

- Limitation: Lack of human immunogenicity data beyond Phase III.

Regulatory and Manufacturing Considerations

This compound’s regulatory pathway aligns with biosimilar guidelines due to its structural complexity. The FDA and EMA require:

- Comparability Testing: Full physicochemical profiling (e.g., ligand density via LC-MS), in vivo PK/PD studies, and immunogenicity monitoring .

- Manufacturing Controls: Rigorous monitoring of nanoprecipitation parameters (e.g., solvent polarity, stirring rate) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.